molecular formula C12H19ClN2O B3080735 1-(4-Methoxybenzyl)piperazine hydrochloride CAS No. 109188-09-2

1-(4-Methoxybenzyl)piperazine hydrochloride

Cat. No.: B3080735
CAS No.: 109188-09-2
M. Wt: 242.74 g/mol
InChI Key: ZABGCTWCNIKLHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxybenzyl)piperazine hydrochloride is a chemical compound with the molecular formula C12H19ClN2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The compound is known for its applications in various fields, including pharmaceuticals and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxybenzyl)piperazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or ethanol, and the product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually obtained as a crystalline solid, which is then packaged and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzyl)piperazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Methoxybenzyl)piperazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act on neurotransmitter receptors in the brain, influencing neuronal signaling and behavior .

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)piperazine hydrochloride
  • 1-(4-Chlorobenzyl)piperazine hydrochloride
  • 1-(4-Methylbenzyl)piperazine hydrochloride

Comparison: 1-(4-Methoxybenzyl)piperazine hydrochloride is unique due to the presence of the methoxy group, which imparts specific chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and pharmacological effects, making it valuable for certain applications .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-15-12-4-2-11(3-5-12)10-14-8-6-13-7-9-14;/h2-5,13H,6-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABGCTWCNIKLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643801
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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